molecular formula C8H10N6O B1242093 3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B1242093
M. Wt: 206.21 g/mol
InChI Key: AUOBAUTVMOQJMR-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-(2-furanylmethylideneamino)-5-methyl-1,2,4-triazole-3,4-diamine is a member of triazoles.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of 1,2,4-triazole, including compounds related to 3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine, have been synthesized and found to display antimicrobial activities against various microorganisms. These compounds, developed through a series of synthesis steps, demonstrate the potential for use in antimicrobial treatments (Başoğlu et al., 2013).

Synthesis and Characterization

Synthesis processes for creating various derivatives of 1,2,4-triazole, including those structurally similar to the compound , have been well-documented. These syntheses involve multiple steps and use various secondary amines and other compounds, resulting in a range of derivatives. The characterization of these compounds is achieved through techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies, providing detailed insights into their chemical structure and properties (Cansiz et al., 2004).

Pharmacological Properties

Several derivatives of 1,2,4-triazole have been studied for their pharmacological effects. Research has shown that some of these derivatives exhibit significant pharmacological properties, such as antinociceptive effects in animal models. This indicates their potential for development into therapeutic agents (Siwek et al., 2008).

Antitumor Activity

Compounds structurally related to 3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine have been evaluated for their antitumor activities. Some of these derivatives have shown promising results in this regard, suggesting a potential role in developing new anticancer therapies (Abou-Elmagd & Hashem, 2016).

properties

Product Name

3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

3-N-[(E)-furan-2-ylmethylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C8H10N6O/c1-6-11-13-8(14(6)9)12-10-5-7-3-2-4-15-7/h2-5H,9H2,1H3,(H,12,13)/b10-5+

InChI Key

AUOBAUTVMOQJMR-BJMVGYQFSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 2
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 3
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 5
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

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